molecular formula C27H28N2O4 B6573039 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide CAS No. 946318-46-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Cat. No. B6573039
CAS RN: 946318-46-3
M. Wt: 444.5 g/mol
InChI Key: MDAINUAJLITNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (NBTQ) is a novel small molecule drug candidate developed for the treatment of a variety of diseases. It is a highly potent and selective inhibitor of the enzyme diacylglycerol kinase (DGK), which is involved in multiple signaling pathways. NBTQ has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has been shown to have a number of potential applications in scientific research. It has been used to study the role of DGK in cell signaling pathways, to investigate the effect of DGK inhibition on tumor cell growth and metastasis, and to investigate the role of DGK in the regulation of neuronal plasticity. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has been used to study the role of DGK in the pathogenesis of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a highly selective inhibitor of DGK. It binds to the active site of the enzyme, blocking its ability to catalyze the phosphorylation of diacylglycerol. This inhibition of DGK activity leads to a decrease in intracellular levels of diacylglycerol, which in turn inhibits the activation of several downstream signaling pathways.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has been shown to inhibit the proliferation of endothelial cells, which could lead to its potential use in the treatment of vascular diseases. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has also been shown to inhibit the activity of several enzymes involved in glucose metabolism, which could be useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a highly potent and selective inhibitor of DGK, making it an ideal tool for studying the role of DGK in cell signaling pathways. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is relatively expensive, which can limit its use in some research settings.

Future Directions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has shown promising results in preclinical studies and is currently being investigated in clinical trials. However, further research is needed to fully understand the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide. Possible future directions for research include exploring the effect of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide on other types of cancer, investigating the role of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide in the pathogenesis of other diseases, and studying the long-term effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide on the body. In addition, further research is needed to optimize the synthesis and formulation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide for clinical use.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is synthesized by a multi-step reaction involving the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-yl chloride with 3,4-diethoxybenzamide. The reaction is carried out in an aqueous medium under basic conditions. The product is then purified by column chromatography and recrystallized from methanol.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-3-32-24-15-12-21(18-25(24)33-4-2)26(30)28-22-13-14-23-20(17-22)11-8-16-29(23)27(31)19-9-6-5-7-10-19/h5-7,9-10,12-15,17-18H,3-4,8,11,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAINUAJLITNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

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